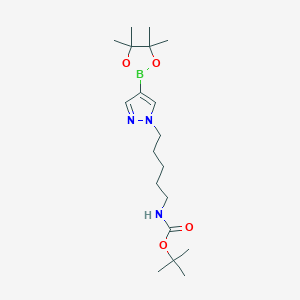![molecular formula C7H3BrClNS B1396924 3-Bromo-5-chlorothieno[2,3-c]pyridine CAS No. 1326715-11-0](/img/structure/B1396924.png)
3-Bromo-5-chlorothieno[2,3-c]pyridine
Vue d'ensemble
Description
“3-Bromo-5-chlorothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in literature . For instance, 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chlorothieno[2,3-c]pyridine” has been analyzed using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The predicted density of “3-Bromo-5-chlorothieno[2,3-c]pyridine” is 1.849±0.06 g/cm3 . The predicted boiling point is 355.2±37.0 °C .Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its halogen atoms make it a suitable candidate for cross-coupling reactions, which are pivotal in constructing complex organic frameworks. This enables the synthesis of a wide array of organic compounds with potential applications in drug development and materials science .
Material Science
The unique structure of 3-Bromo-5-chlorothieno[2,3-c]pyridine allows for its use in material science, particularly in the development of organic semiconductors. Its electrical properties can be harnessed in the creation of thin-film transistors and photovoltaic cells, contributing to advancements in electronic devices .
Analytical Chemistry
This compound can be utilized as a standard or reagent in analytical chemistry to develop new analytical methods. Its well-defined structure and properties facilitate the calibration of analytical instruments, ensuring accuracy and precision in chemical analysis .
Pharmacology
In pharmacology, 3-Bromo-5-chlorothieno[2,3-c]pyridine is explored for its pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it an interesting candidate for central nervous system drugs. Moreover, its interactions with various cytochrome P450 enzymes are studied to predict drug metabolism and potential drug-drug interactions .
Biochemistry
The biochemical applications of 3-Bromo-5-chlorothieno[2,3-c]pyridine include its use as a probe to study biological systems. It can be tagged with fluorescent markers or other functional groups to track biochemical processes, aiding in the understanding of cellular mechanisms and the discovery of new biological pathways .
Propriétés
IUPAC Name |
3-bromo-5-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVERNCDUQSJREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)







![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)



